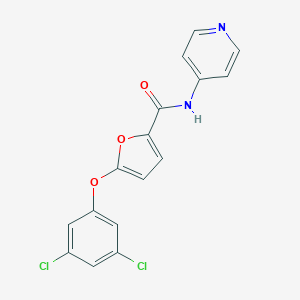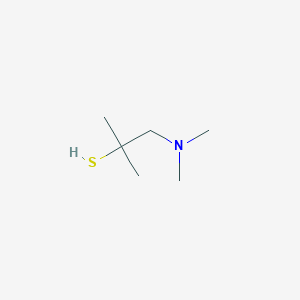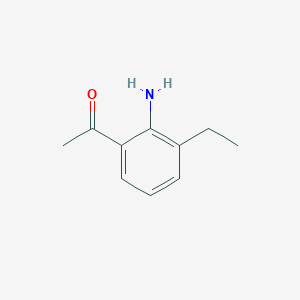
1-(2-Amino-3-ethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-ethylphenyl)ethanone, also known as Methiopropamine (MPA), is a synthetic drug that belongs to the class of cathinones. It is a psychoactive substance that is commonly used as a research chemical due to its stimulant properties. MPA is structurally similar to methamphetamine and has been found to have similar effects on the central nervous system.
作用機序
The exact mechanism of action of MPA is not fully understood, but it is believed to work by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which in turn leads to the stimulant effects of MPA.
生化学的および生理学的効果
The use of MPA has been found to have several biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. MPA has also been found to increase the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. Additionally, MPA has been found to have anxiogenic effects, which may be useful in the study of anxiety disorders.
実験室実験の利点と制限
MPA has several advantages as a research chemical. It is relatively easy to synthesize and has a well-documented synthesis method. MPA is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of MPA in lab experiments. It has been found to be highly addictive and can lead to dependence with prolonged use. Additionally, the use of MPA in lab experiments may be limited due to its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are several future directions for the study of MPA. One area of research is the study of the long-term effects of MPA use. This may include studies on the potential for addiction and dependence, as well as the effects of prolonged use on the brain and other physiological systems. Another area of research is the development of new treatments for ADHD and narcolepsy based on the stimulant properties of MPA. Additionally, the study of the anxiogenic effects of MPA may lead to new treatments for anxiety disorders.
合成法
The synthesis of MPA involves the reaction of 2-amino-3-ethylphenol with ethyl acetate in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure MPA. This synthesis method has been well-documented in the literature and is commonly used for the production of MPA for research purposes.
科学的研究の応用
MPA has been widely used in scientific research due to its stimulant properties. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness and focus. MPA has also been found to have anxiogenic effects, which may be useful in the study of anxiety disorders. Additionally, MPA has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
CAS番号 |
108562-67-0 |
|---|---|
製品名 |
1-(2-Amino-3-ethylphenyl)ethanone |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
1-(2-amino-3-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-6H,3,11H2,1-2H3 |
InChIキー |
HOPFAICNATWMLI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)C(=O)C)N |
正規SMILES |
CCC1=C(C(=CC=C1)C(=O)C)N |
その他のCAS番号 |
108562-67-0 |
同義語 |
Ethanone, 1-(2-amino-3-ethylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
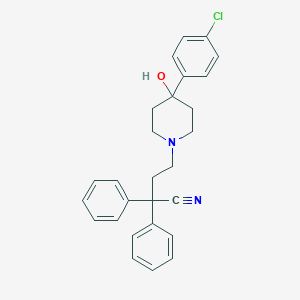
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
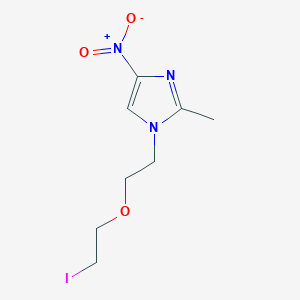
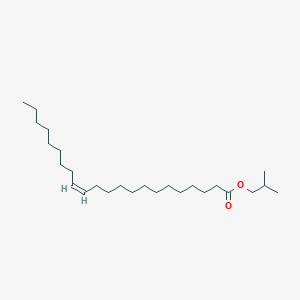
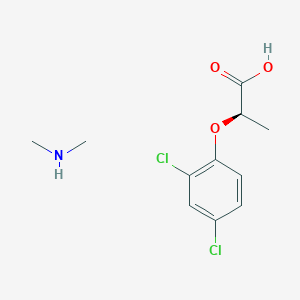
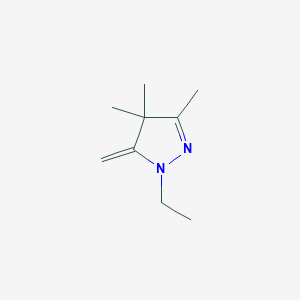
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
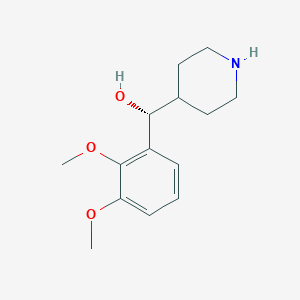
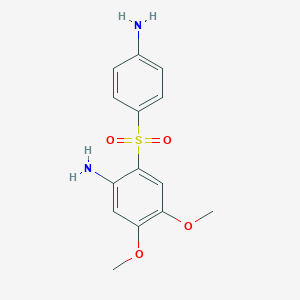
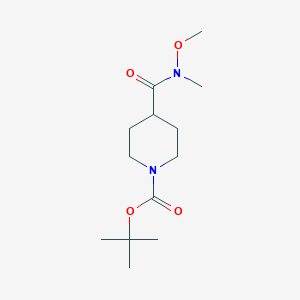
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
